3,4-Dimethoxypyrrolidin-1-amine
Overview
Description
3,4-Dimethoxypyrrolidin-1-amine is a chemical compound belonging to the class of pyrrolidines, which are five-membered nitrogen-containing heterocycles. This compound is characterized by the presence of two methoxy groups (-OCH₃) attached to the third and fourth positions of the pyrrolidine ring, and an amine group (-NH₂) at the first position.
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis of this compound typically begins with pyrrolidine as the starting material.
Methylation: The pyrrolidine ring undergoes methylation to introduce the methoxy groups. This can be achieved using reagents such as methyl iodide (CH₃I) in the presence of a base like triethylamine (Et₃N).
Amination: The final step involves the introduction of the amine group. This can be done through reductive amination using an aldehyde or ketone precursor and a reducing agent like sodium cyanoborohydride (NaBH₃CN).
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of green chemistry principles, such as solvent-free reactions and the use of recyclable catalysts, can also be employed to enhance the sustainability of the production process.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically at the amine group, to form corresponding nitro compounds or amides.
Reduction: Reduction reactions can convert the nitro group to an amine, if present.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide (H₂O₂) or chromium-based oxidants.
Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: Strong nucleophiles such as hydroxide ions (OH⁻) or halides (Cl⁻, Br⁻).
Major Products Formed:
Oxidation: 3,4-Dimethoxypyrrolidin-1-one (ketone derivative)
Reduction: 3,4-Dimethoxypyrrolidin-1-ol (alcohol derivative)
Substitution: 3,4-Dimethoxy-1-alkylpyrrolidine
Scientific Research Applications
3,4-Dimethoxypyrrolidin-1-amine has various applications in scientific research, including:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound can be used as a probe in biological studies to understand the interaction of pyrrolidine derivatives with biological targets.
Medicine: It has potential therapeutic applications, particularly in the development of new drugs targeting neurological disorders.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism by which 3,4-Dimethoxypyrrolidin-1-amine exerts its effects depends on its specific application. For example, in drug development, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The exact pathways involved would depend on the biological system and the specific derivatives synthesized from this compound.
Comparison with Similar Compounds
3,4-Dimethoxypyrrolidin-1-amine is similar to other pyrrolidine derivatives, such as:
Pyrrolidine: The parent compound without methoxy groups.
3,4-Dimethoxyphenethylamine: A phenethylamine derivative with methoxy groups on the benzene ring.
N-Methylpyrrolidine: A pyrrolidine derivative with a methyl group on the nitrogen atom.
Properties
IUPAC Name |
3,4-dimethoxypyrrolidin-1-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H14N2O2/c1-9-5-3-8(7)4-6(5)10-2/h5-6H,3-4,7H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JLZVCLNXJXQRMI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1CN(CC1OC)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
146.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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